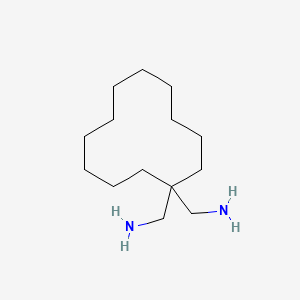
(Cyclododecane-1,1-diyl)dimethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Cyclododecane-1,1-diyl)dimethanamine is an organic compound that features a cyclododecane ring with two methanamine groups attached to the 1,1 positions. This compound is part of the cycloalkane family, which consists of carbon atoms arranged in a ring structure. Cyclododecane itself is a 12-carbon ring, and the addition of methanamine groups introduces functional groups that can participate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclododecane-1,1-diyl)dimethanamine typically involves multiple steps starting from cyclododecanone. The process begins with the preparation of cyclododecanyl epoxy-ester, which is then hydrolyzed to form the corresponding carboxylic acid. This acid undergoes decarboxylation to yield cyclododecanyl aldehyde. The aldehyde is then reacted with formaldehyde in a basic solution to produce cyclododecane-1,1-diyl dimethanol. Finally, the dimethanol is converted to this compound through a transesterification reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same sequence of reactions but utilizes industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
(Cyclododecane-1,1-diyl)dimethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the methanamine groups to primary amines.
Substitution: The methanamine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted cyclododecane derivatives.
科学的研究の応用
(Cyclododecane-1,1-diyl)dimethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of amine-containing biomolecules.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals, including surfactants and lubricants
作用機序
The mechanism of action of (Cyclododecane-1,1-diyl)dimethanamine involves its interaction with various molecular targets. The methanamine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. These interactions can affect pathways involved in cellular signaling and metabolism .
類似化合物との比較
Similar Compounds
Cyclododecane: A 12-carbon ring without functional groups.
Cyclododecanone: A 12-carbon ring with a ketone group.
Cyclododecane-1,1-diol: A 12-carbon ring with two hydroxyl groups at the 1,1 positions.
Uniqueness
(Cyclododecane-1,1-diyl)dimethanamine is unique due to the presence of methanamine groups, which provide additional reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
特性
CAS番号 |
74551-51-2 |
|---|---|
分子式 |
C14H30N2 |
分子量 |
226.40 g/mol |
IUPAC名 |
[1-(aminomethyl)cyclododecyl]methanamine |
InChI |
InChI=1S/C14H30N2/c15-12-14(13-16)10-8-6-4-2-1-3-5-7-9-11-14/h1-13,15-16H2 |
InChIキー |
VUZGIAIGPVASRL-UHFFFAOYSA-N |
正規SMILES |
C1CCCCCC(CCCCC1)(CN)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


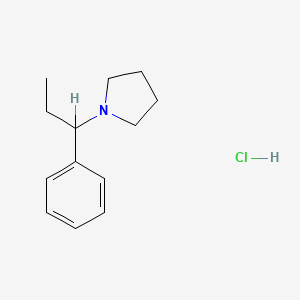
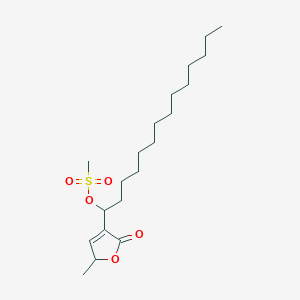
![1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid](/img/structure/B14445565.png)

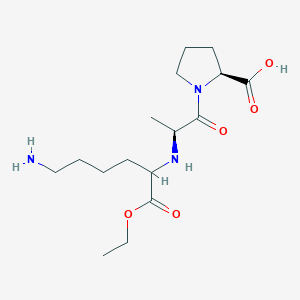

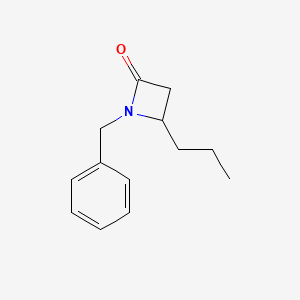


![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)
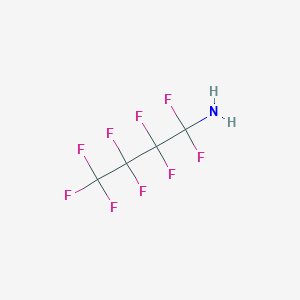

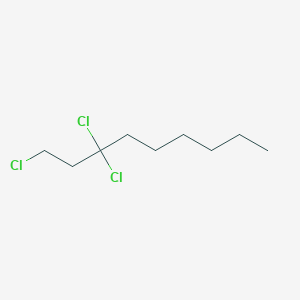
silane](/img/structure/B14445632.png)
